molecular formula C10H11Cl2NO2 B6188517 (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride CAS No. 2648862-48-8

(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride

Cat. No.: B6188517
CAS No.: 2648862-48-8
M. Wt: 248.1
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core substituted with a chlorine atom and a carboxylic acid group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves several steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 5-chloro-1,2,3,4-tetrahydroisoquinoline.

    Chiral Resolution: The chiral center at the 3-position is introduced through asymmetric synthesis or chiral resolution techniques.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or reduced derivatives.

    Substitution: Formation of substituted tetrahydroisoquinoline derivatives.

Scientific Research Applications

(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways and cellular responses. Detailed studies on its binding affinity and selectivity are crucial to understanding its effects.

Comparison with Similar Compounds

Similar Compounds

    (3S)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride: The enantiomer of the compound with different chiral properties.

    5-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group, leading to different chemical behavior.

    1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chlorine substitution, affecting its reactivity and applications.

Uniqueness

(3R)-5-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is unique due to its specific chiral configuration and functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form further enhances its solubility and stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2648862-48-8

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.1

Purity

95

Origin of Product

United States

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